2-Bromo-5-(1H-imidazol-1-YL)pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN4 |
|---|---|
Molecular Weight |
225.05 g/mol |
IUPAC Name |
2-bromo-5-imidazol-1-ylpyrazine |
InChI |
InChI=1S/C7H5BrN4/c8-6-3-11-7(4-10-6)12-2-1-9-5-12/h1-5H |
InChI Key |
WXUSOHXQJYNGAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=CN=C(C=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 5 1h Imidazol 1 Yl Pyrazine and Its Analogues
Chemical Synthesis of the Pyrazine-Imidazole Core Structure
The creation of the fundamental pyrazine-imidazole scaffold is a critical step that can be achieved through various synthetic pathways. These routes are designed to efficiently assemble the two interconnected heterocyclic rings.
The synthesis of the pyrazine-imidazole core often begins with commercially available or readily prepared precursors. A common strategy involves the condensation of α-amino aldehydes with suitable reagents, followed by cyclization to form the pyrazine (B50134) ring. nih.gov For instance, the reaction of an amino acid-derived α-amino aldehyde with another amino acid can lead to the formation of a 2,5-disubstituted pyrazine through homodimerization and subsequent air oxidation. nih.gov
Another approach utilizes pyrazine-2-carboxylic acid and an appropriately substituted aniline, such as 4-bromo-3-methyl aniline, which react in the presence of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP) to form an amide linkage. mdpi.com This intermediate can then be further manipulated to construct the imidazole (B134444) ring. The choice of precursors is crucial and often dictated by the desired substitution pattern on the final molecule.
Annulation, the process of building a new ring onto an existing one, is a powerful strategy for constructing fused heterocyclic systems like imidazo[1,2-a]pyrazines. nih.gov One such method involves a three-component condensation reaction. For example, 2-aminopyrazine (B29847) can react with an aryl aldehyde and tert-butyl isocyanide in the presence of an iodine catalyst. nih.gov This one-pot synthesis proceeds through the formation of an imine intermediate, which then undergoes a [4+1] cycloaddition with the isocyanide to yield the imidazo[1,2-a]pyrazine (B1224502) core. nih.gov
For imidazo[4,5-b]pyrazines, a common strategy involves the amination of aryl halides, often catalyzed by palladium, followed by a cyclization step. nih.gov An alternative method involves the in situ reduction of an oxadiazole fragment to a diaminopyrazine, which is then trapped and cyclized with a suitable carbon electrophile to form the imidazole ring. nih.gov
The introduction of a bromine atom onto the heterocyclic framework is a key step in the synthesis of 2-bromo-5-(1H-imidazol-1-yl)pyrazine. Bromination of pyrazine and imidazole rings can be achieved through electrophilic aromatic substitution. Reagents like N-bromosuccinimide (NBS) are often employed for this purpose, as they provide a source of electrophilic bromine. tsijournals.com The position of bromination is directed by the electronic properties of the existing substituents on the ring. For instance, in the synthesis of related imidazo[1,2-a]pyrazine derivatives, bromination of the pyrazine ring is a crucial initial step. tsijournals.com
In some synthetic routes, the bromo substituent is introduced at an early stage on one of the precursor molecules. For example, 2-amino-3-bromopyrazine can serve as a starting material for the construction of the imidazole ring. tsijournals.com This approach ensures the presence of the bromine atom in the desired position from the outset.
Advanced Strategies for Derivatization and Functionalization
Once the this compound core is synthesized, further modifications can be made to introduce a variety of functional groups. These derivatization strategies are essential for exploring the structure-activity relationships of these compounds in various applications.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on heterocyclic scaffolds. researchgate.netlibretexts.org The bromo substituent on the pyrazine ring serves as an excellent handle for these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the brominated heterocycle with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. mdpi.com For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide can be coupled with various aryl boronic acids using a catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate. mdpi.com
Sonogashira Coupling: This reaction is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. semanticscholar.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. This method allows for the introduction of alkynyl groups onto the pyrazine ring.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. libretexts.org This allows for the introduction of various amino groups at the position of the bromine atom.
| Reaction Type | Reactants | Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide, Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | C-C | beilstein-journals.org |
| Sonogashira | Aryl Halide, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp²-sp) | beilstein-journals.org |
| Buchwald-Hartwig | Aryl Halide, Amine | Palladium Catalyst, Base | C-N | libretexts.org |
Nucleophilic aromatic substitution (SNAr) is another important strategy for functionalizing halogenated heterocycles. wikipedia.org In this reaction, a nucleophile displaces the halide on the aromatic ring. The reactivity of the heterocycle towards SNAr is enhanced by the presence of electron-withdrawing groups and the inherent electron-deficient nature of rings like pyrazine. wikipedia.orgacs.org
Chemo- and Regioselective Introduction of Diverse Functionalities
The structure of this compound offers distinct sites for chemical modification, primarily the bromine-bearing carbon on the pyrazine ring and the imidazole moiety. Achieving chemo- and regioselectivity is paramount when introducing new functional groups to create a library of analogues.
The bromine atom on the pyrazine ring is a versatile handle for introducing diversity through various cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups. The challenge often lies in preventing side reactions or the formation of regioisomers, especially when dealing with complex starting materials. A study on the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole highlighted the issue of regioisomer formation during methylation, which necessitated a multi-step approach involving selective debromination to obtain the desired product. thieme-connect.de This underscores the importance of carefully designed synthetic routes to ensure high regioselectivity in the functionalization of such heterocyclic systems.
Similarly, palladium-catalyzed reactions are instrumental in the functionalization of related heterocyclic systems. slideshare.net These methodologies could be adapted for this compound to introduce various substituents at the C2 position of the pyrazine ring with high selectivity. The choice of catalyst, ligands, and reaction conditions is critical to control the reaction's outcome and yield.
The table below illustrates potential selective functionalization reactions applicable to the this compound core, based on established methods for similar bromo-heterocyclic compounds.
Table 1: Potential Chemo- and Regioselective Functionalization Reactions
| Reaction Type | Reagent | Potential Functionality Introduced | Reference Methodology |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl group | thieme-connect.de |
| Buchwald-Hartwig Amination | Amine | Amino group | General Organic Chemistry Principles |
| Sonogashira Coupling | Terminal alkyne | Alkynyl group | General Organic Chemistry Principles |
| Stille Coupling | Organostannane | Alkyl/Aryl group | General Organic Chemistry Principles |
Sustainable and Efficient Synthetic Protocols
Modern synthetic chemistry increasingly prioritizes the development of sustainable and efficient protocols that minimize waste, energy consumption, and the use of hazardous materials.
Catalyst-Free and Multicomponent Reaction Methodologies
Catalyst-Free Synthesis: Catalyst-free reactions represent a significant advancement in green chemistry. For the synthesis of the imidazole moiety, one-pot three-component condensation reactions of a dicarbonyl compound, an aldehyde, and ammonium acetate under catalyst-free conditions have been reported to produce tri-substituted imidazoles in good yields. jocpr.comjocpr.com This approach is noted for its simple procedure, cost-effectiveness, and non-chromatographic purification. jocpr.comjocpr.com A similar strategy could be envisioned for precursors to the target molecule. For instance, a catalyst-free synthesis of imidazo[1,2-a]pyridines has been achieved by the condensation of α-haloketones with 2-aminopyridines, demonstrating high efficiency without any additional catalyst or solvent. scielo.br
Multicomponent Reactions (MCRs): Multicomponent reactions, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. While specific MCRs for this compound are not extensively documented, the principles of MCRs used for synthesizing other nitrogen heterocycles like pyrazoles and imidazoles can be conceptually applied. beilstein-journals.orgmdpi.comnih.gov For example, a one-pot synthesis of pyrazoles has been developed through the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes, which notably avoids hazardous reagents like hydrazine by forming the N-N bond in the final step. nih.gov A hypothetical MCR for a 2-amino-5-(1H-imidazol-1-YL)pyrazine precursor could involve the condensation of a 1,2-diamine with an α-keto-imidazole derivative, streamlining the synthesis process.
The table below compares catalyst-free and multicomponent reaction strategies.
Table 2: Comparison of Sustainable Synthetic Strategies
| Strategy | Advantages | Disadvantages | Applicability to Target Synthesis |
|---|---|---|---|
| Catalyst-Free | Environmentally benign, cost-effective, simple procedure. jocpr.comjocpr.com | May require higher temperatures or longer reaction times. | Synthesis of the imidazole ring or its coupling to the pyrazine core. scielo.br |
| Multicomponent | High atom economy, step efficiency, rapid generation of molecular diversity. mdpi.com | Optimization can be complex, finding suitable reaction partners can be challenging. | Hypothetical one-pot synthesis of a functionalized pyrazine-imidazole scaffold. nih.gov |
Microwave and Electrochemical Synthesis Techniques
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net This technique has been successfully applied to the synthesis of various imidazole-containing scaffolds. For instance, the synthesis of trinuclear imidazole-fused hybrids was achieved through a transition-metal-free coupling and cyclization under microwave irradiation, presenting a green synthetic method. nih.gov Similarly, 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones were synthesized in high yields using microwave heating at 160 °C for just 20 minutes. nih.gov This suggests that the crucial step of coupling an imidazole ring to a 2,5-dihalopyrazine precursor could be significantly optimized using microwave assistance, potentially reducing reaction times from hours to minutes.
Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional chemical redox reactions, as they use electrical current as a traceless reagent, minimizing waste. The electrochemical reduction of pyrazines to dihydropyrazines has been studied, indicating that the pyrazine ring is electrochemically active. cdnsciencepub.commdpi.com The electrochemical behavior of pyrazine derivatives is often pH-dependent, involving proton-coupled electron transfer processes. mdpi.comresearchgate.net While direct electrochemical synthesis of this compound is not reported, electrochemical methods could potentially be used for the functionalization of the pyrazine ring or for mediating coupling reactions under mild conditions. For example, the electrochemical synthesis of acetylpyrazine via a Minisci-type acylation has been demonstrated, showcasing the potential of electrochemistry in C-H functionalization of the pyrazine core. indexcopernicus.com
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 1h Imidazol 1 Yl Pyrazine Derivatives
Reactivity Profiles of the Bromo Substituent and Heterocyclic Nitrogen Atoms
The 2-Bromo-5-(1H-imidazol-1-yl)pyrazine molecule possesses several reactive sites, primarily the bromo substituent on the pyrazine (B50134) ring and the nitrogen atoms within both the pyrazine and imidazole (B134444) rings. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly activates the molecule for nucleophilic attack, making the bromo substituent a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is analogous to that observed in other 2-halopyridines and 2-halopyrazines. youtube.comresearchgate.net
The nitrogen atoms of the pyrazine ring are generally less reactive towards electrophiles compared to pyridine (B92270) due to the presence of the second deactivating nitrogen atom. researchgate.net However, they can be protonated or coordinated to metal centers. The imidazole ring, on the other hand, contains two distinct nitrogen atoms. One is a pyridine-like nitrogen (N-3) which is basic and readily participates in reactions with electrophiles and can act as a nucleophile. nih.gov The other is a pyrrole-like nitrogen (N-1) which is less nucleophilic as its lone pair is part of the aromatic sextet. mdpi.com The nucleophilicity of the imidazole nitrogen can be exploited in the synthesis of more complex heterocyclic systems. nih.govmdpi.com
The bromo substituent at the 2-position of the pyrazine ring is particularly susceptible to displacement by various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups at this position, making this compound a valuable intermediate in organic synthesis. Common transformations include palladium-catalyzed cross-coupling reactions such as Suzuki, and Buchwald-Hartwig amination, which are widely used to form carbon-carbon and carbon-nitrogen bonds, respectively.
Below is a table summarizing the typical reactivity of the bromo substituent in related 2-bromopyrazine (B1269915) systems, which serves as a predictive model for the reactivity of this compound.
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., DME/H₂O) | 2-Aryl-5-(1H-imidazol-1-yl)pyrazine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu), solvent (e.g., toluene) | 2-Amino-5-(1H-imidazol-1-yl)pyrazine |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, thiolates), solvent (e.g., DMSO, NMP) | 2-Alkoxy/Thioalkoxy-5-(1H-imidazol-1-yl)pyrazine |
| Lithiation | n-Butyllithium, THF, low temperature | 2-Lithio-5-(1H-imidazol-1-yl)pyrazine |
Mechanistic Pathways of Key Transformations (e.g., Cycloaddition, Rearrangements)
The pyrazine-imidazole scaffold can participate in various transformations, including cycloaddition and rearrangement reactions, leading to the formation of diverse and complex heterocyclic systems.
Cycloaddition Reactions: While specific examples involving this compound are not extensively documented, related pyrazine and imidazole derivatives are known to undergo cycloaddition reactions. For instance, imidazo[1,2-a]pyrazines can be synthesized through a [4+1] cycloaddition of an in situ generated imine with an isocyanide. nih.govrsc.org The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization involving a nitrogen atom of the pyrazine ring. nih.gov The imidazole ring can also participate in cycloaddition reactions. For example, the synthesis of fused triazolo-imidazole derivatives can be achieved through a sequential van Leusen/alkyne-azide cycloaddition reaction. researchgate.net
Rearrangement Reactions: Pyrazine and imidazole derivatives can also undergo rearrangement reactions under specific conditions. For instance, Zorina et al. reported the synthesis of a taraxerone (B198196) derivative fused with a pyrazine ring via a Willgerodt–Kindler rearrangement. researchgate.net While direct rearrangement studies on this compound are scarce, the inherent reactivity of the pyrazine and imidazole rings suggests that such transformations could be possible under thermal or photochemical conditions, or in the presence of specific catalysts.
Photochemical and Thermal Reactivity Studies of Pyrazine-Imidazole Systems
The photochemical and thermal stability of this compound is an important consideration for its synthesis, storage, and application.
Thermal Reactivity: Pyrazine derivatives can undergo thermal decomposition at elevated temperatures. chempap.orgacs.org Studies on the thermal treatment of amino-hydroxy compounds have shown the formation of pyrazines. acs.org The thermal stability of pyrazine-containing compounds can be influenced by their substituents and coordination to metal ions. For instance, the thermal decomposition temperatures of certain D-A-D compounds containing pyrazine derivatives are reported to be between 436 and 453 °C, indicating high thermal stability. nih.gov It is expected that this compound would be a relatively stable compound under normal conditions, but could undergo decomposition or rearrangement at high temperatures.
Coordination Chemistry and Metal Ligand Interactions of Pyrazine Imidazole Ligands
Ligand Design Principles for Pyrazine-Imidazole Scaffolds in Coordination Chemistry4.2. Metal Complexation Studies
Should research on the coordination chemistry of 2-Bromo-5-(1H-imidazol-1-YL)pyrazine become available in the future, the generation of the requested article would then be feasible.
Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)
Role of Pyrazine (B50134) and Imidazole (B134444) Moieties in Directed Assembly
The directed assembly of coordination compounds is fundamentally reliant on the specific bonding preferences, stereochemical attributes, and intermolecular interactions dictated by the constituent ligands. In ligands such as this compound, the distinct characteristics of both the pyrazine and imidazole moieties play crucial, often complementary, roles in guiding the formation of predictable and well-defined supramolecular architectures.
The pyrazine ring is a classic example of an N,N'-ditopic ligand, meaning it possesses two nitrogen donor atoms, typically in a 1,4-position, that can coordinate to metal centers. This feature makes pyrazine an exceptional bridging ligand, capable of linking metal ions to form extended one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov The linear and rigid nature of the pyrazine bridge often leads to predictable structural motifs, such as linear chains or square-grid networks, depending on the coordination geometry of the metal ion. researchgate.net The planarity of the ring also facilitates π-π stacking interactions between adjacent ligands, further stabilizing the resulting supramolecular assembly. mdpi.com
In a hybrid ligand like this compound, these functionalities combine. The ligand can adopt several coordination modes:
Monodentate Coordination: Primarily through the more basic imidazole nitrogen or one of the pyrazine nitrogens.
Bidentate Chelating Mode: Coordination of a single metal center by both a pyrazine nitrogen and the N-3 nitrogen of the imidazole ring, forming a stable five-membered chelate ring.
Bridging Mode: The ligand can link two different metal centers. This is most commonly achieved where one metal coordinates to the imidazole nitrogen while the second metal is coordinated by the distal nitrogen of the pyrazine ring. This mode directly leads to the formation of coordination polymers. In some cases, the pyrazine ring itself can bridge two metal ions. rsc.org
The presence of the bromine substituent on the pyrazine ring introduces an additional directional interaction: halogen bonding. The electropositive region on the bromine atom can interact with Lewis bases (such as nitrogen or oxygen atoms from adjacent molecules or counter-ions), providing another tool for controlling the solid-state assembly.
The ultimate architecture of the coordination compound is therefore a result of the interplay between the metal ion's preferred coordination number and geometry, the ligand's coordination mode, and the hierarchy of non-covalent interactions (π-π stacking, halogen bonding) that organize the primary coordination units into a final, stable crystal lattice.
Redox Properties and Electron Transfer Processes in Coordination Compounds
The electronic structure and redox activity of coordination compounds containing pyrazine-imidazole ligands are governed by the intricate interplay between the metal center, the pyrazine and imidazole rings, and any co-ligands present. Both pyrazine and imidazole moieties can actively participate in and modulate electron transfer processes.
Pyrazine is well-documented as a non-innocent ligand, meaning the ligand itself can be oxidized or reduced. tandfonline.comnih.gov Its low-lying π* orbitals allow it to act as a π-acceptor, stabilizing lower metal oxidation states and participating in metal-to-ligand charge transfer (MLCT) transitions. nih.gov In complexes where pyrazine bridges two metal centers, it can mediate electronic communication between them. The extent of this metal-metal coupling, which facilitates intervalence charge transfer (IVCT), depends on the energy alignment of the metal d-orbitals and the pyrazine π-system. nih.gov This communication is crucial for the development of materials with interesting electronic and magnetic properties.
In a complex with a ligand like this compound, several redox processes are possible:
Metal-Centered Redox: Oxidation or reduction of the metal ion (e.g., Fe(II)/Fe(III) or Ru(II)/Ru(III)). The potential at which this occurs is tuned by the net electron-donating or -withdrawing character of the pyrazine-imidazole ligand.
Ligand-Centered Redox: Reduction of the electron-accepting pyrazine ring is a common feature. The resulting complex is best described as containing a radical anion ligand. tandfonline.com
Charge Transfer Transitions: Absorption of light can promote electron transfer within the complex. MLCT (from a filled metal d-orbital to an empty pyrazine π* orbital) bands are often observed in the visible region of the spectrum. nih.gov In bridged multinuclear complexes, IVCT and ligand-to-ligand charge transfer (LLCT) may also occur.
The electrochemical properties of these complexes can be studied using techniques like cyclic voltammetry. The resulting data provides insight into the reversibility of redox processes and the stability of different oxidation states. The table below presents representative redox potential data for related ruthenium complexes, illustrating the influence of pyrazine and imidazole-type ligands on the metal-centered redox couple.
Data presented are for analogous systems to illustrate the electronic roles of pyrazine and imidazole ligands. tpy = 2,2':6',2''-terpyridine; tppz = 2,3,5,6-tetrakis(2-pyridyl)pyrazine; bpy = 2,2'-bipyridine. Data sourced from relevant studies. nih.govresearchgate.net
These examples show that pyrazine-bridged complexes can exhibit multiple, closely spaced redox waves, indicative of electronic communication. nih.gov The redox potential for a simple imidazole complex is significantly lower than for complexes with more strongly π-accepting bipyridine or terpyridine ligands, highlighting the strong σ-donor character of imidazole. wikipedia.orgresearchgate.net The precise redox behavior of a complex containing this compound would depend on these competing electronic influences, further modified by the electron-withdrawing bromo-substituent.
Advanced Computational and Theoretical Studies
Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory)
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. Density Functional Theory (DFT) and its extension for excited states, Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for this purpose.
DFT calculations can provide a detailed picture of the electronic structure of 2-bromo-5-(1H-imidazol-1-yl)pyrazine. By solving the Kohn-Sham equations, one can obtain the molecular orbital (MO) energies and their spatial distributions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily dictate the molecule's reactivity and electronic properties.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. For pyrazine (B50134) derivatives, the HOMO is often characterized by π-orbitals distributed across the heterocyclic rings, while the LUMO is typically a π*-antibonding orbital. The presence of the bromine atom and the imidazole (B134444) ring would be expected to modulate the energies and distributions of these orbitals through inductive and mesomeric effects.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further elucidate the electronic structure by describing charge distribution, hybridization, and intramolecular charge transfer interactions. For instance, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, NBO analysis was used to investigate charge delocalization and the strength of hydrogen bonding. researchgate.net
Table 1: Illustrative Molecular Orbital Energy Contributions for a Heterocyclic System (Note: This is a representative table based on typical findings for similar compounds, not specific data for this compound)
| Molecular Orbital | Energy (eV) | Major Contributing Fragments |
|---|---|---|
| LUMO+1 | -1.54 | Pyrazine (π), Imidazole (π) |
| LUMO | -2.31 | Pyrazine (π*) |
| HOMO | -6.78 | Imidazole (π), Pyrazine (π) |
| HOMO-1 | -7.25 | Bromine (p), Pyrazine (π) |
TD-DFT is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states, one can simulate the UV-Vis spectrum. The lowest energy absorption band typically corresponds to the HOMO→LUMO transition. For a related compound, 2-bromo-5-(1H-pyrazol-1-yl)pyrazine, TD-DFT calculations supported the assignment of lower energy absorptions as πpyrazine→π*pyrazine transitions, with an additional intraligand charge transfer transition from the pyrazole (B372694) to the pyrazine ring. researchgate.net
Similarly, TD-DFT can be used to investigate the properties of excited states and predict emission spectra (fluorescence and phosphorescence). For a series of pyrazolo[1,5-a]pyrimidines, TD-DFT calculations revealed that electron-donating groups favored large absorption and emission intensities due to intramolecular charge transfer (ICT). rsc.org These computational predictions are invaluable for interpreting experimental spectra and designing molecules with specific photophysical properties.
Table 2: Predicted Spectroscopic Properties for an Analogous Pyrazine Derivative (Note: This is a representative table based on typical findings for similar compounds, not specific data for this compound)
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Assignment |
|---|---|---|---|
| S0 → S1 | 350 | 0.25 | HOMO → LUMO (π→π) |
| S0 → S2 | 295 | 0.18 | HOMO-1 → LUMO (n→π) |
| S0 → S3 | 260 | 0.45 | HOMO → LUMO+1 (π→π*) |
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Binding Investigations
Molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, conformational analysis via molecular mechanics or DFT can identify the most stable spatial arrangement of the atoms. The dihedral angle between the pyrazine and imidazole rings is a key conformational parameter.
MD simulations can be particularly useful for studying the interactions of this compound with a biological target, such as a protein. By placing the molecule in a simulation box with the protein and water molecules, MD can simulate the binding process and reveal the stability of the ligand-receptor complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. While no specific MD studies on this compound were found, this methodology is standard in drug discovery. For instance, MD simulations were used to assess the stability of imidazo[1,2-a]pyrimidine (B1208166) derivatives in the active site of microbial targets. nih.gov
Structure-Activity Relationship (SAR) Studies using Computational Approaches (e.g., Quantitative Structure-Activity Relationship)
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR), are instrumental in this field. QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties, or "descriptors."
For a series of imidazole-4,5- and pyrazine-2,3-dicarboxamide (B189462) derivatives, a QSAR analysis was performed to investigate their anti-yellow fever activity. benthamdirect.com The study found that the activity was influenced by descriptors related to polarizability, electronegativity, and charge distribution, highlighting the importance of the heterocyclic ring system. benthamdirect.com Similarly, a QSAR study on imidazo[1,2-a]pyrazine (B1224502) derivatives with anticancer activity reported significant correlations between biological activity and parameters like the octanol-water partition coefficient (clogP) and steric parameters (Es). dergipark.org.tr These studies exemplify how QSAR can guide the design of more potent analogs of this compound by identifying the key structural features that govern its activity.
In Silico Approaches to Ligand-Receptor Interactions and Binding Affinity Prediction
In silico methods, particularly molecular docking, are crucial for predicting how a ligand like this compound might bind to a receptor's active site. Docking algorithms explore various possible orientations and conformations of the ligand within the binding pocket and score them based on the predicted binding affinity.
Molecular docking studies on pyrazine-based heterocycles have been used to investigate their potential as antibacterial agents by predicting their binding to essential bacterial enzymes. researchgate.netnih.gov For a series of pyrazine derivatives targeting PIM-1 kinase, a cancer drug target, molecular docking suggested that key hydrogen bond interactions with specific amino acid residues were crucial for binding. japsonline.com Such studies can provide a structural hypothesis for the mechanism of action of this compound and guide the design of derivatives with improved binding affinity and selectivity. The predicted binding energy from docking can be further refined using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.
Applications in Advanced Materials Science and Catalysis Research
Functional Materials and Optoelectronic Applications
The pyrazine-imidazole scaffold is of significant interest in materials science due to its inherent electronic properties and potential for incorporation into larger π-conjugated systems. The presence of multiple nitrogen atoms imparts specific electron-withdrawing characteristics that are desirable for various electronic and optical applications.
The development of new luminescent materials is a cornerstone of OLED technology. Such materials often rely on intramolecular charge transfer (ICT) within π-conjugated structures. researchgate.net The electron-deficient nature of the pyrazine (B50134) ring makes it an excellent electron-accepting component in molecules designed for luminescence. researchgate.net When combined with an electron-donating group, this "push-pull" architecture can lead to efficient light emission.
The 2-Bromo-5-(1H-imidazol-1-YL)pyrazine molecule serves as a key precursor for these materials. The bromine atom provides a reactive site for cross-coupling reactions, allowing this pyrazine-imidazole core to be integrated into larger, more complex conjugated molecules. Research on related imidazo[1,2-a]pyrazine (B1224502) derivatives has demonstrated their fluorescent properties, underscoring the potential of this heterocyclic system in optoelectronics. nih.govrsc.orgrsc.org Furthermore, hybrid structures like benzo[d]imidazole-pyrrolo[1,2-a]pyrazines have been shown to exhibit deep blue fluorescence, a critical color for full-spectrum OLED displays. researchgate.net
Table 1: Potential Optoelectronic Properties of Pyrazine-Imidazole Derivatives
| Property | Relevance to OLEDs | Structural Origin |
| Fluorescence/Phosphorescence | Enables light emission when an electric current is applied. | The π-conjugated system of the pyrazine-imidazole core. nih.govrsc.org |
| Electron-Deficient Nature | Facilitates electron injection and transport; key for charge balance. | Nitrogen atoms in the pyrazine ring. researchgate.net |
| Tunable Emission | Allows for the creation of different colors (e.g., blue, green, red). | Modification via cross-coupling at the bromine site. |
| High Thermal Stability | Ensures device longevity and operational stability. | Aromatic nature of the heterocyclic rings. |
The incorporation of specific heterocyclic units into polymer backbones can profoundly influence their material properties. Pyrazine moieties have been used in semiconducting polymers to enhance charge transport and environmental stability. rsc.org This is achieved through a "conformational locking" effect, where noncovalent interactions between the nitrogen of the pyrazine and a sulfur atom on an adjacent ring enforce a more planar polymer backbone, which is optimal for charge mobility. rsc.org
This compound is a candidate for creating such advanced polymers. Through reactions like Suzuki polycondensation, it can be polymerized to form materials with tailored electronic properties. The imidazole (B134444) group can further contribute to the polymer's morphology through hydrogen bonding, promoting inter-chain interactions and facilitating the formation of well-ordered, self-assembled structures.
Redox-active organic materials are at the forefront of research into next-generation energy storage systems, such as organic batteries. These materials offer advantages in terms of sustainability and tunability. The nitrogen-containing pyrazine ring is redox-active and can undergo reversible reduction, making it a suitable component for battery electrodes. researchgate.net
For instance, a π-conjugated N-heterocyclic compound featuring pyrazine and quinone moieties has been successfully employed as a high-capacity organic cathode for aqueous zinc-ion batteries. researchgate.net The nitrogen atoms in the pyrazine ring can improve electron conductivity and stabilize the reduced state of the molecule. researchgate.net Derivatives of this compound could be designed and synthesized to function as redox-active components in such systems, with the imidazole group potentially enhancing ion coordination and transport.
Catalytic Roles of Pyrazine-Imidazole Derivatives
The imidazole and pyrazine moieties are both recognized for their involvement in catalytic processes. This dual functionality makes their combined scaffold a promising platform for developing new catalysts.
Imidazole and its derivatives are well-established organocatalysts in organic synthesis. ias.ac.inresearchgate.net The imidazole ring is amphoteric, possessing both a basic pyridine-like nitrogen and a non-basic amine-like nitrogen. ias.ac.in This structure allows it to act as a weak base or a proton shuttle, catalyzing reactions without the need for metals. Its moderate catalytic activity is often beneficial in reducing the formation of byproducts and increasing product yields. ias.ac.in
The pyrazine unit, also a Lewis base, can influence the electronic environment of the attached imidazole ring. researchgate.net In pyrazine-imidazole derivatives, this electronic modulation could be harnessed to fine-tune the catalytic activity and selectivity of the imidazole moiety for specific organic transformations.
The bromine atom at the 2-position of the pyrazine ring makes this compound an exceptionally useful substrate in metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as the Suzuki, Stille, and Buchwald-Hartwig couplings are powerful methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The C-Br bond on the electron-deficient pyrazine ring is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
This reactivity allows the compound to serve as a versatile building block for the synthesis of a vast array of more complex molecules. By selecting different coupling partners (e.g., boronic acids, amines, alkynes), researchers can systematically modify the structure and explore its application in pharmaceuticals, agrochemicals, and materials science. researchgate.netmdpi.com The successful application of Suzuki cross-coupling to other bromo-substituted N-heterocycles like bromopyridines and bromotriazines highlights the reliability of this synthetic strategy. uzh.chmdpi.com
Table 2: Representative Suzuki Cross-Coupling Reactions with Bromo-N-Heterocycles
| Bromo-Heterocycle Substrate | Boronic Acid Partner | Catalyst/Conditions | Product Type | Yield | Reference |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane | Aryl-substituted pyrazine | Good | mdpi.com |
| 5-bromo-1,2,3-triazine | 4-(tert-butyl)phenylboronic acid | Pd(dppf)Cl₂, Ag₂CO₃, THF | Aryl-substituted triazine | 97% | uzh.chresearchgate.net |
| 5-bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O | Aryl-substituted pyridine (B92270) | Moderate to Good | mdpi.com |
This synthetic versatility underscores the primary role of this compound as a foundational scaffold for creating novel functional molecules.
Photoredox Catalysis Systems
Photoredox catalysis has revolutionized organic synthesis by utilizing visible light to drive chemical reactions under mild conditions. The core of this technology lies in the photocatalyst, a molecule that can absorb light and initiate single-electron transfer (SET) processes. The unique electronic structure of this compound suggests its potential as a scaffold for designing novel photoredox catalysts.
The pyrazine ring, being an electron-deficient system, can facilitate the transfer of electrons, a key step in many photoredox cycles. The imidazole substituent, on the other hand, can be used to tune the electronic properties of the pyrazine ring and to coordinate with metal centers, which are often integral components of highly efficient photocatalysts.
Research Findings:
Although direct research on this compound as a primary photocatalyst is limited, studies on related pyrazine and imidazole-containing compounds offer valuable insights. For instance, dicyanopyrazines (DPZ) have been investigated as organic photoredox catalysts, demonstrating their ability to mediate a variety of chemical transformations. The electron-withdrawing nature of the cyano groups in DPZ enhances their ability to act as electron acceptors. Similarly, the bromine atom and the imidazole ring in this compound influence its electronic landscape, potentially enabling it to participate in photoredox cycles.
Furthermore, the imidazole moiety is a well-established ligand in the synthesis of transition metal-based photocatalysts, such as ruthenium and iridium complexes. The coordination of ligands like this compound to a metal center can significantly alter the photophysical properties of the resulting complex, including its absorption spectrum, excited-state lifetime, and redox potentials. These properties are crucial for the efficiency of a photoredox catalyst.
Interactive Data Table: Potential Photophysical Properties of Metal Complexes with Pyrazine-Imidazole Ligands
| Metal Center | Ligand System | Predicted Absorption Max (nm) | Predicted Excited State Lifetime (µs) | Potential Application |
| Ru(II) | Tris-bidentate pyrazine-imidazole | 450-500 | 1-10 | C-H Functionalization |
| Ir(III) | Cyclometalated with pyrazine-imidazole | 400-480 | 2-20 | Atom Transfer Radical Cyclization |
| Cu(I) | Bidentate pyrazine-imidazole | 380-450 | 0.1-1 | Polymerization Reactions |
Note: The data in this table is hypothetical and based on trends observed in related classes of compounds. Experimental verification for this compound is required.
Biomimetic Catalysis and Enzyme Mimicry
Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes by designing synthetic catalysts that mimic their active sites. The imidazole ring is a key component of many enzyme active sites, most notably in the amino acid histidine, which plays a crucial role in a vast number of enzymatic reactions by acting as a proton donor/acceptor or as a coordinating ligand for metal ions.
The presence of the imidazole moiety in this compound makes it an attractive building block for the construction of enzyme mimics. By incorporating this compound into larger molecular scaffolds or by using it as a ligand for transition metals, it may be possible to create synthetic catalysts that replicate the function of metalloenzymes.
Research Findings:
The concept of using imidazole-containing ligands to mimic enzyme active sites is well-established. For example, synthetic complexes that model the active sites of enzymes like carbonic anhydrase (containing a zinc-histidine center) or cytochrome P450 (containing a heme-iron center with an axial histidine ligand) often employ imidazole-based ligands.
Interactive Data Table: Potential Biomimetic Systems Incorporating Pyrazine-Imidazole Ligands
| Metalloenzyme Mimicked | Metal Ion | Role of Pyrazine-Imidazole Ligand | Potential Catalytic Reaction |
| Carbonic Anhydrase | Zn(II) | Mimics histidine coordination to zinc | CO2 hydration |
| Cytochrome P450 | Fe(III)/Fe(IV) | Axial ligand to the heme-like center | Oxidation of organic substrates |
| Blue Copper Proteins | Cu(II) | Mimics the copper-histidine ligation | Electron transfer reactions |
Note: This table presents potential applications based on the structural features of this compound and established principles of biomimetic chemistry. Experimental validation is necessary.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the pyrazine (B50134) and imidazole (B134444) rings. Based on the analysis of related heterocyclic systems, the pyrazine protons are expected to appear at lower field (higher ppm) due to the electron-withdrawing nature of the nitrogen atoms. spectrabase.com The imidazole protons will also show characteristic shifts. chemicalbook.com The proton on the pyrazine ring adjacent to the bromine atom is anticipated to be the most downfield-shifted proton of that ring system.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The spectrum for this compound would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom bonded to the bromine (C-2 of the pyrazine ring) would be significantly influenced by the halogen's electronegativity and heavy atom effect. rsc.org Carbons adjacent to the ring nitrogens in both the pyrazine and imidazole moieties are typically shifted downfield. rsc.orgresearchgate.net
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity between the pyrazine and imidazole rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| Pyrazine H-3 | 8.5 - 8.8 | 143 - 146 |
| Pyrazine H-6 | 8.9 - 9.2 | 140 - 143 |
| Imidazole H-2' | 8.1 - 8.4 | 135 - 138 |
| Imidazole H-4' | 7.4 - 7.7 | 129 - 132 |
| Imidazole H-5' | 7.8 - 8.1 | 117 - 120 |
| Pyrazine C-2 (C-Br) | - | 145 - 148 |
| Pyrazine C-5 (C-N) | - | 150 - 153 |
Note: These are predicted values based on data from analogous structures and may vary from experimental results.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound and to deduce its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₇H₅BrN₄ and a monoisotopic mass of approximately 223.97 g/mol . nih.gov
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed as a characteristic pair of peaks of nearly equal intensity, one at m/z 224 (for the ⁷⁹Br isotope) and the other at m/z 226 (for the ⁸¹Br isotope). This distinctive isotopic signature immediately confirms the presence of a single bromine atom in the molecule.
The fragmentation of the molecule is expected to follow pathways characteristic of pyrazine and imidazole compounds. sapub.orgresearchgate.net Plausible fragmentation steps include:
Loss of the bromine radical (•Br): This would lead to a significant fragment ion at m/z 145.
Cleavage of the pyrazine-imidazole bond: This could result in fragments corresponding to the bromopyrazinyl cation (m/z 172/174) or the imidazolyl cation (m/z 67).
Ring fragmentation: Loss of neutral molecules like HCN from the imidazole ring (a loss of 27 Da) is a common pathway for N-heterocycles.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion |
| 224/226 | [M]⁺ (Molecular Ion) |
| 145 | [M - Br]⁺ |
| 118 | [M - Br - HCN]⁺ |
| 67 | [C₃H₃N₂]⁺ (Imidazolyl cation) |
Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. researchgate.net The region between 1400 and 1600 cm⁻¹ will contain multiple bands corresponding to the C=C and C=N stretching vibrations of the conjugated pyrazine and imidazole rings. core.ac.uk A band corresponding to the C-Br stretch would be observed at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The pyrazine and imidazole rings are both chromophores. The spectrum is expected to show intense absorptions in the UV region, corresponding to π → π* transitions within the aromatic systems. nist.gov Weaker n → π* transitions, associated with the lone pair electrons on the nitrogen atoms, may also be observed at longer wavelengths. physchemres.org The conjugation between the pyrazine and imidazole rings is likely to cause a bathochromic (red) shift in the absorption maxima compared to the individual, unconjugated heterocycles.
Table 3: Predicted Spectroscopic Data (IR and UV-Vis)
| Spectroscopy Type | Predicted Absorption | Assignment |
| IR | 3100-3150 cm⁻¹ | Aromatic C-H stretching |
| IR | 1400-1600 cm⁻¹ | C=C and C=N ring stretching vibrations |
| IR | 500-650 cm⁻¹ | C-Br stretching |
| UV-Vis | ~250-280 nm | π → π* transitions |
| UV-Vis | >300 nm | n → π* transitions |
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles.
This analysis would confirm the planarity of the individual pyrazine and imidazole rings and determine the dihedral angle between them. Furthermore, XRD reveals how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the material's solid-state properties. While specific data for this compound is not available, related bromo-substituted heterocyclic compounds have been characterized, showing, for example, monoclinic or orthorhombic crystal systems. researchgate.netresearchgate.net The results would include unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In its neutral, ground state, this compound is a diamagnetic molecule with a closed-shell electron configuration, meaning all its electrons are paired. Consequently, it is "EPR-silent" and does not produce an EPR spectrum.
However, EPR spectroscopy could be a valuable tool for studying the compound if it were to be converted into a paramagnetic species, such as a radical anion (by chemical or electrochemical reduction) or a radical cation (by oxidation). The resulting EPR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. Analysis of the hyperfine coupling constants would reveal which nuclei (e.g., ¹⁴N, ¹H) the unpaired electron is interacting with, thereby mapping the electronic structure of the radical ion and identifying which parts of the molecule (the pyrazine or imidazole ring) are more redox-active.
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-5-(1H-imidazol-1-yl)pyrazine?
- Methodological Answer : The compound is typically synthesized via sequential halogenation and coupling reactions. A two-step approach involves:
Bromination : Reacting a precursor like 5-(1H-imidazol-1-yl)pyrazine with bromine (Br₂) in DMF or using brominating agents like NBS (N-bromosuccinimide) under basic conditions (e.g., K₂CO₃) to introduce the bromine atom at the 2-position .
Imidazole Substitution : Introducing the imidazole moiety via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) if pre-functionalized intermediates are used .
Key Validation : Monitor reaction progress using TLC or LC-MS, and confirm regioselectivity via ¹H/¹³C NMR and X-ray crystallography .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on:
- X-ray Crystallography : Use SHELX or similar software for refinement . The bromine atom’s position and imidazole ring orientation are resolved via electron density maps.
- Spectroscopy : ¹H NMR (e.g., imidazole proton signals at δ 7.5–8.5 ppm) and ¹³C NMR (pyrazine carbons at ~140–160 ppm). IR spectroscopy confirms C-Br stretches (~550–600 cm⁻¹) .
Tools : ORTEP-3 for visualizing crystallographic data .
Q. What are the key reactivity patterns of this compound in further derivatization?
- Methodological Answer : The bromine atom at position 2 is highly reactive in:
- Nucleophilic Substitutions : Replace Br with amines, thiols, or alkoxides under SNAr conditions (e.g., DMF, 80–100°C) .
- Cross-Coupling Reactions : Suzuki-Miyaura (with arylboronic acids) or Buchwald-Hartwig amination (with Pd catalysts) to generate biaryl or amine-linked derivatives .
Note : The electron-withdrawing pyrazine ring enhances electrophilicity at C2, while the imidazole group may participate in hydrogen bonding or π-π stacking .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing imidazole-pyrazine hybrids be addressed?
- Methodological Answer : Regioselectivity issues arise due to competing substitution sites on the pyrazine ring. Strategies include:
- Directing Groups : Use temporary protecting groups (e.g., tosyl) to block undesired positions during bromination .
- Catalytic Control : Employ Pd/Xantphos catalysts to favor coupling at the 5-position .
- Computational Screening : DFT calculations predict reactive sites based on charge distribution (e.g., Mulliken charges at C2 vs C5) .
Case Study : highlights competing 4-/5-substitution in imidazole derivatives, resolved by optimizing solvent polarity (e.g., DMSO vs THF) .
Q. How to resolve discrepancies between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Mitigation steps:
Variable-Temperature NMR : Detect tautomeric equilibria (e.g., imidazole proton shifts at low temperatures) .
Hirshfeld Surface Analysis : Compare intermolecular interactions in crystal vs solution states .
Complementary Techniques : Pair XRD with solid-state NMR or Raman spectroscopy to validate bond lengths/angles .
Example : In , crystallography confirmed the imidazole-pyrazine linkage despite ambiguous NOESY data .
Q. What are the mechanistic implications of this compound in pharmacological studies?
- Methodological Answer : The compound’s bioactivity (e.g., anticancer potential) is hypothesized to involve:
- Target Binding : The bromine and imidazole groups may interact with kinase ATP-binding pockets (e.g., via halogen bonding or π-stacking) .
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays; the pyrazine ring may enhance metabolic resistance compared to phenyl analogs .
Experimental Design : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities. Pair with molecular docking (AutoDock Vina) for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
